molecular formula C16H20N2O2 B7627939 5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione

5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione

Cat. No. B7627939
M. Wt: 272.34 g/mol
InChI Key: FFFZZDRCVGCABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione, commonly known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPI is a synthetic compound that belongs to the class of indole-2,3-diones, which are known for their diverse biological activities.

Scientific Research Applications

MMPI has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. MMPI has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases, including arthritis, multiple sclerosis, and Alzheimer's disease. MMPI has also been shown to have antitumor activity, making it a potential candidate for the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of MMPI is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammation and oxidative stress. MMPI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. MMPI has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
MMPI has been shown to have significant biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. MMPI has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. MMPI has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using MMPI in lab experiments is its relatively low toxicity, making it a safe compound to work with. MMPI is also stable under normal laboratory conditions, making it easy to handle and store. One of the limitations of using MMPI in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. This can be overcome by using organic solvents, such as dimethyl sulfoxide (DMSO), but this can affect the activity of the compound.

Future Directions

There are several future directions for the research on MMPI. One direction is to investigate the potential of MMPI as a therapeutic agent for various inflammatory diseases and cancer. Another direction is to explore the mechanism of action of MMPI and its interaction with various enzymes and proteins involved in inflammation and oxidative stress. Additionally, the development of more efficient synthesis methods for MMPI and its analogs could lead to the discovery of new compounds with improved activity and selectivity.

Synthesis Methods

MMPI can be synthesized by several methods, including the reaction of 2,3-dimethylindole with 4-methylpiperidine and formaldehyde, followed by oxidation with potassium permanganate. The yield of this method is relatively low, and alternative methods have been developed, including the reaction of 2,3-dimethylindole with 4-methylpiperidine and paraformaldehyde in the presence of acetic acid. The yield of this method is higher, and the reaction time is shorter.

properties

IUPAC Name

5-methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-5-7-17(8-6-11)10-18-14-4-3-12(2)9-13(14)15(19)16(18)20/h3-4,9,11H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFZZDRCVGCABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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